molecular formula C12H19N3 B1357897 2-N-cyclohexyl-5-methylpyridine-2,3-diamine CAS No. 1216230-16-8

2-N-cyclohexyl-5-methylpyridine-2,3-diamine

Cat. No. B1357897
M. Wt: 205.3 g/mol
InChI Key: JQKUQSVGLJCCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction proceeds via free radical initiation .


Chemical Reactions Analysis

The bromination of MPE is a key step in the synthesis of imidazolinones. The reaction is exothermic, and its kinetics follow the rate equation: (r = 3.26 \times 10^6 \exp(-37.02/RT) \cdot [NBS]^{1.52}) .

Scientific Research Applications

Metallo-Helicate Hosts for Anionic Guests

Goetz and Kruger (2006) explored the use of various rigid aromatic diamines, including 1,1-bis(4-aminophenyl)cyclohexane, to form dinuclear triple helicate complexes on coordination with Fe(II). These complexes exhibited potential for binding guest species within their intrahelical cavity, indicating potential applications in host-guest chemistry and molecular recognition (Goetz & Kruger, 2006).

Synthesis and Properties of Ethyl 7-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido [2,3-d]pyrimidine-5-Carboxylate

Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted a study on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. This research contributed to the development of new derivatives with potential pharmaceutical applications (Śladowska et al., 1990).

Host Compounds for Purification of Pyridine Mixtures

Barton, Caira, Jooste, and Hosten (2020) investigated the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine and related compounds for the purification of various pyridine mixtures. Their research highlighted the potential of these host compounds in separating complex chemical mixtures through host-guest chemistry (Barton et al., 2020).

Photophysics and Electrochemistry of Cyclometalated Iridium(III) Bipyridyl–Phenylenediamine Complexes

Law et al. (2014) presented a study on cyclometalated iridium(III) bipyridyl–phenylenediamine complexes. Their research explored the photophysical properties and potential applications of these complexes in sensing and imaging, particularly in detecting intracellular nitric oxide (Law et al., 2014).

Reactions of β-Ketoesters with 2,3-Diaminopyridine and Its Derivatives

Israel and Jones (1973) studied the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, contributing to the understanding of cyclization reactions in organic chemistry. This research provides insight into the synthesis of diazepinones, useful in various chemical syntheses (Israel & Jones, 1973).

Group 4 Metal Diazaallyls Based on Trans-1,2-Diaminocyclohexane

Crust, Munslow, and Scott (2005) explored the amination of 1-bromo-2-methylpyridine with trans-1,2-diaminocyclohexane, leading to the formation of bis(aminopyridinato) alkyl complexes. These complexes have potential applications in organometallic chemistry and catalysis (Crust, Munslow, & Scott, 2005).

properties

IUPAC Name

2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKUQSVGLJCCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-cyclohexyl-5-methylpyridine-2,3-diamine

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